molecular formula C26H24Cl3NO B7934144 Desbutyllumefantrine CAS No. 252990-19-5

Desbutyllumefantrine

Cat. No. B7934144
CAS RN: 252990-19-5
M. Wt: 472.8 g/mol
InChI Key: YLBUTQNEBVPTES-NHDPSOOVSA-N
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Description

Desbutyllumefantrine, also known as desbutyl benflumetol, belongs to the class of organic compounds known as fluorenes . It is a metabolite of lumefantrine with antimalarial activity .


Molecular Structure Analysis

The molecular formula of Desbutyllumefantrine is C26H24Cl3NO . The exact structure is not available in the resources, but it can be inferred from its parent compound, lumefantrine .


Physical And Chemical Properties Analysis

Desbutyllumefantrine has a molecular weight of 472.83 . Its melting point is 159-161°C, and its predicted boiling point is 626.8±55.0 °C . It has a predicted density of 1.321±0.06 g/cm3 . It is slightly soluble in dichloromethane, DMSO, and methanol when heated .

Scientific Research Applications

  • Endocrine Disruption and Environmental Estrogens : Research has highlighted the role of environmental estrogens like diethylstilbestrol (DES) in disrupting the endocrine system. DES, a synthetic estrogen, has been linked to cancer and functional alterations in the reproductive, endocrine, and immune systems when exposed in utero. This insight into environmental estrogens helps understand the broader category of compounds to which Desbutyllumefantrine may belong (McLachlan, 2016).

  • Cardiovascular Effects of Halofantrine Analogs : Desbutylhalofantrine, an analog of halofantrine, was studied for its cardiovascular effects. It was found that intravenous administration could cause significant prolongation of the QTc interval in a rabbit model, indicating potential cardiovascular risks associated with this compound (Mcintosh et al., 2003).

  • Toxicity and Regulatory Challenges of DES : The history of DES, a synthetic estrogen, reveals the challenges faced by regulatory agencies in controlling substances with endocrine-disrupting properties. DES's widespread use despite known risks underscores the importance of stringent safety evaluations for compounds like Desbutyllumefantrine (Newbold, 2010).

  • Impact of Environmental Estrogens on Reproductive Health : The effects of environmental estrogens such as DES on reproductive health have been a significant concern. This research highlights the potential impact of such compounds on human health, which could be relevant for understanding Desbutyllumefantrine's effects (Schwartz & Korach, 2007).

  • Role in Leydig Cell Regeneration : Compounds like dibutyl phthalate (DBP) and DES have been shown to affect Leydig cell differentiation in rats. This research suggests the potential influence of related compounds on cell differentiation and reproductive system development (Heng et al., 2012).

  • Application in Analytical Techniques : Research has developed methods for the determination of compounds like lumefantrine and its desbutyl metabolite in blood, which could be applicable for analyzing Desbutyllumefantrine or its metabolites (Ntale et al., 2008).

  • Endocrine Disruption and Transgenerational Effects : DES's role as an endocrine disruptor with transgenerational effects provides a model for studying the potential long-term impacts of other endocrine disruptors, possibly including Desbutyllumefantrine (Newbold et al., 2006).

Future Directions

Desbutyllumefantrine shows greater antimalarial potency than lumefantrine and synergy with artemisinin . These properties suggest that it could be a useful alternative to lumefantrine as a part of artemisinin combination therapy .

properties

IUPAC Name

2-(butylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433027
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desbutyllumefantrine

CAS RN

355841-11-1, 252990-19-5
Record name Desbutyllumefantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355841-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbutyllumefantrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355841111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESBUTYL LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07L7O84HGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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